molecular formula C13H14N2OS B14895127 n-Benzyl-2-(2-methylthiazol-4-yl)acetamide

n-Benzyl-2-(2-methylthiazol-4-yl)acetamide

Cat. No.: B14895127
M. Wt: 246.33 g/mol
InChI Key: POTMBNKOBFXIJB-UHFFFAOYSA-N
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Description

n-Benzyl-2-(2-methylthiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-2-(2-methylthiazol-4-yl)acetamide typically involves the reaction of benzylamine with 2-(2-methylthiazol-4-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-2-(2-methylthiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of n-Benzyl-2-(2-methylthiazol-4-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. For example, its anticancer activity could be attributed to the inhibition of enzymes critical for tumor cell proliferation. The compound may also induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

    n-Benzyl-2-(2-methylthiazol-4-yl)acetamide: Unique due to its specific thiazole and benzyl moieties.

    Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

    Thiazole-based compounds: Widely studied for their biological activities

Uniqueness

This compound stands out due to its specific structure, which imparts unique chemical and biological properties. Its combination of a benzyl group with a thiazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

N-benzyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C13H14N2OS/c1-10-15-12(9-17-10)7-13(16)14-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16)

InChI Key

POTMBNKOBFXIJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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